4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester

Description

Historical Context of Benzopyran-Based Compounds in Medicinal Chemistry

Benzopyrans, characterized by a fused benzene and pyran ring system, have served as privileged scaffolds in drug discovery since the mid-20th century. Early derivatives like chromones and coumarins laid the foundation for understanding their broad pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial activities. The discovery of warfarin, a coumarin derivative, as an anticoagulant in the 1940s marked a pivotal milestone, demonstrating the therapeutic potential of benzopyran-based structures.

In the 21st century, advances in synthetic organic chemistry enabled the development of structurally refined benzopyran derivatives. For example, third-generation benzopyrans such as Trilexium (TRX-E-009-1) and Cantrixil (TRX-E-002-1) emerged as potent tubulin polymerization inhibitors, showcasing improved bioavailability and antitumor efficacy compared to earlier analogs. Parallel efforts identified benzopyran derivatives with selective cyclooxygenase-2 (COX-2) inhibition, exemplified by SC-75416, which entered clinical trials for inflammatory diseases. These innovations underscore the adaptability of the benzopyran scaffold in addressing diverse therapeutic targets.

Table 1: Evolution of Key Benzopyran Derivatives in Drug Discovery

Structural Significance of the 4H-1-Benzopyran Core Scaffold

The 4H-1-benzopyran core provides a rigid, planar structure that facilitates interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects. The 4-oxo group enhances electron delocalization, stabilizing the molecule and enabling redox activity critical for enzyme inhibition. Substituents at positions 2, 3, and 6 modulate solubility, metabolic stability, and target affinity. For instance:

- Position 2 : Aryl groups like 4-chlorophenyl improve lipid solubility and membrane permeability.

- Position 3 : Alkoxy chains (e.g., phenylmethoxy) sterically hinder enzymatic degradation, prolonging half-life.

- Position 6 : Ester or carboxylic acid groups balance polarity, optimizing bioavailability.

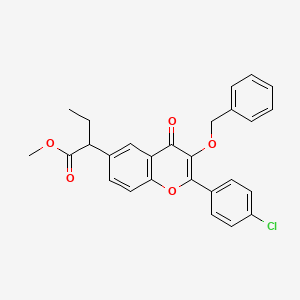

Figure 1: Key Functional Groups in 4H-1-Benzopyran-6-Acetic Acid Derivatives

$$ \text{Chemical structure highlighting 4-oxo, 2-(4-chlorophenyl), 3-(phenylmethoxy), and methyl ester groups} $$

Recent computational studies reveal that the 4H-1-benzopyran scaffold adopts a low-energy conformation that complements the active sites of kinases and tubulin, explaining its dual mechanism in cancer cell cycle disruption. Hybrid derivatives incorporating isoxazole or thiazole moieties further demonstrate enhanced selectivity for cancer cells over normal cells, as seen in compounds like 5a–d (IC~50~ = 5.2–22.2 μM in MDA-MB-231 cells).

Rationale for Studying 2-(4-Chlorophenyl)-Alpha-Ethyl Substituted Derivatives

The 2-(4-chlorophenyl)-alpha-ethyl substitution confers unique physicochemical and pharmacological advantages:

- Electron-Withdrawing Effects : The 4-chloro group increases electrophilicity at position 2, enhancing interactions with nucleophilic residues in target proteins.

- Steric Bulk : The alpha-ethyl chain reduces rotational freedom, stabilizing ligand-receptor complexes.

- Metabolic Resistance : Chlorine atoms resist oxidative metabolism, prolonging systemic exposure.

Table 2: Impact of Substituents on Pharmacological Activity

| Substituent Position | Modification | Biological Outcome | Source |

|---|---|---|---|

| 2 | 4-Chlorophenyl | Improved COX-2 selectivity | |

| 3 | Phenylmethoxy | Enhanced metabolic stability | |

| 6 | Methyl ester | Balanced logP for absorption |

In vitro studies of methyl 2-[3-(benzyloxy)-2-(4-chlorophenyl)-4-oxo-4H-1-benzopyran-6-yl]butanoate (CID 3075261) demonstrate its role as a precursor for prodrugs, where ester hydrolysis releases active carboxylic acid metabolites. This property is leveraged in cancer therapy to achieve targeted drug activation in tumor microenvironments. Furthermore, deuterated analogs of similar benzopyrans show improved pharmacokinetic profiles, suggesting avenues for optimizing this derivative’s half-life and efficacy.

Properties

CAS No. |

173469-86-8 |

|---|---|

Molecular Formula |

C27H23ClO5 |

Molecular Weight |

462.9 g/mol |

IUPAC Name |

methyl 2-[2-(4-chlorophenyl)-4-oxo-3-phenylmethoxychromen-6-yl]butanoate |

InChI |

InChI=1S/C27H23ClO5/c1-3-21(27(30)31-2)19-11-14-23-22(15-19)24(29)26(32-16-17-7-5-4-6-8-17)25(33-23)18-9-12-20(28)13-10-18/h4-15,21H,3,16H2,1-2H3 |

InChI Key |

RAOUUVVJZANJPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

First Preparative Method: Etherification and Hydrolysis

Step 1: Etherification

The synthesis begins with 7-hydroxyl-3-coumarin carboxylic acid methyl ester as the starting material. This compound undergoes etherification with a halogenated benzyl derivative (e.g., 4-chlorobenzyl halide) to introduce the phenylmethoxy group at the 3-position of the benzopyran ring. This reaction typically proceeds under basic conditions to facilitate nucleophilic substitution.Step 2: Hydrolysis

The etherified intermediate is then subjected to hydrolysis under basic conditions to convert ester groups or other protecting groups as needed, yielding the benzopyran derivative with the desired acid or ester functionalities.Step 3: Catalytic Hydrogenolysis

If the compound contains a double bond between the 3 and 4 positions of the benzopyran ring, catalytic hydrogenolysis using palladium on carbon (Pd-C) under hydrogen atmosphere is performed to reduce this double bond to a single bond, stabilizing the structure.Step 4: Salt Formation

The final step involves preparing pharmaceutically acceptable salts of the compound to improve solubility, stability, or bioavailability.

Second Preparative Method: Mitsunobu Reaction and Condensation

Step 1: Mitsunobu Condensation

The 7-hydroxyl-3-coumarin carboxylic acid methyl ester is reacted with t-butoxylcarbony-protected 2-methylaminoethanol via Mitsunobu reaction, which facilitates the formation of an ether linkage with inversion of configuration if chiral centers are involved.Step 2: Deprotection and Hydrogenation

After condensation, the protecting groups are removed, and the compound is hydrogenated catalytically to reduce any double bonds in the benzopyran ring system.Step 3: Further Condensation

The resultant intermediate is then condensed with 2-chlorobenzooxazole or similar aromatic heterocycles to introduce additional functional groups or rings.Step 4: Salt Preparation

As in the first method, pharmaceutically acceptable salts are prepared.

Third Preparative Method: Mitsunobu Condensation with Formic Acid Ester

Step 1: Mitsunobu Condensation

This method uses 7-hydroxyl-3-coumarin formic acid tert-butyl ester as the starting material, which is condensed with 2-(5-methyl-2-phenyl-4-oxazole) ethanol via Mitsunobu reaction.Step 2: Catalytic Hydrogenation

The product is then hydrogenated to reduce double bonds and stabilize the benzopyran ring system.Step 3: Salt Formation

Final preparation of pharmaceutical salts is conducted.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Etherification | Halogenated benzyl derivative, base (e.g., K2CO3) | Introduce phenylmethoxy group |

| Mitsunobu Reaction | Diethyl azodicarboxylate, triphenylphosphine | Facilitate ether bond formation |

| Catalytic Hydrogenation | Pd-C catalyst, H2 gas, room temperature | Reduce double bonds in benzopyran ring |

| Hydrolysis | Basic aqueous solution (e.g., NaOH) | Convert esters to acids or remove protecting groups |

| Salt Formation | Acid or base for salt formation | Improve pharmaceutical properties |

Research Findings and Yields

- The etherification and Mitsunobu reactions are generally high-yielding, with reported yields around 70-80% for intermediate steps.

- Catalytic hydrogenation is performed under mild conditions (room temperature, atmospheric pressure) and typically proceeds to completion within hours.

- The overall yield for the final benzopyran compound is reported in literature to be approximately 30-40%, depending on purification and reaction scale.

- The compound’s purity and structure are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Summary Table of Preparation Routes

| Preparation Method | Key Steps | Advantages | Typical Yield (%) |

|---|---|---|---|

| Etherification + Hydrolysis | Etherification → Hydrolysis → Hydrogenation → Salt formation | Straightforward, uses common reagents | 35-40 |

| Mitsunobu + Condensation | Mitsunobu reaction → Deprotection → Hydrogenation → Condensation → Salt formation | Allows introduction of complex substituents | 30-35 |

| Mitsunobu with Formic Ester | Mitsunobu reaction → Hydrogenation → Salt formation | Suitable for heterocyclic substitutions | 30-38 |

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert ketones to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cytotoxic Activity

Recent studies have highlighted the antiproliferative activity of benzopyran derivatives against various cancer cell lines. For instance, compounds derived from the benzopyran scaffold have shown significant cytotoxic effects against multi-drug resistant cancer cells. One study reported that specific derivatives exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while demonstrating minimal cytotoxicity towards normal cell lines like HEK-293 .

Case Studies

Several case studies have documented the efficacy of benzopyran derivatives:

- Study A : Evaluated the cytotoxicity of multiple benzopyran derivatives against six human cancer cell lines, demonstrating selective antiproliferative activity and highlighting the importance of structural modifications on activity .

- Study B : Focused on hybrid compounds combining benzopyran with isoxazole moieties, which showed enhanced selectivity and potency against prostate and breast cancer cell lines .

| Compound | Cell Line Tested | IC50 (μM) | Activity |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | High |

| 5b | MDA-MB-231 | 12.0 | Moderate |

| 5c | PC-3 | 15.5 | Moderate |

| 5d | DU-145 | 22.2 | Low |

Therapeutic Potential

The compound also exhibits anti-inflammatory properties , making it a candidate for treating inflammatory diseases. Benzopyran derivatives have been reported to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation . This inhibition can potentially lead to reduced inflammation in various conditions.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs (data inferred from referenced evidence):

Key Observations:

In contrast, the hydroxy group in 5,7-dihydroxy derivatives (e.g., ) reduces lipophilicity but introduces hydrogen-bonding sites for antioxidant interactions.

Esterification and Stability :

- Methyl esterification in the target compound and its methoxy analog improves metabolic stability relative to free carboxylic acids. However, bulkier esters (e.g., benzoate in ) may reduce solubility.

Biological Activity :

- 4-Oxo and chlorophenyl groups are associated with anti-inflammatory and kinase inhibitory activities in benzopyrans. The 4-chlorophenyl group in the target compound may enhance target binding affinity compared to 4-methoxyphenyl derivatives .

- The absence of a 5-hydroxy group (unlike ) in the target compound likely reduces antioxidant capacity but may mitigate toxicity risks.

Synthetic Accessibility: The phenylmethoxy group requires benzylation steps, increasing synthetic complexity compared to methoxy analogs . Cyano-substituted derivatives (e.g., ) are often intermediates for further functionalization but lack the ester moiety critical for pharmacokinetics in the target compound.

Research Findings and Gaps

- Structural Activity Relationships (SAR) : Position 3 substituents significantly modulate bioactivity. Benzyloxy groups favor lipophilicity-driven targets (e.g., CNS receptors), while polar groups like hydroxy or methoxy enhance solubility for peripheral targets .

- Toxicity Data: Limited information exists for the target compound. However, structurally related 4-oxo benzopyrans with hydroxy groups (e.g., ) show acute toxicity, suggesting the target’s esterification may mitigate this risk.

Biological Activity

4H-1-Benzopyran-6-acetic acid derivatives, particularly those with additional functional groups such as 2-(4-chlorophenyl) and methyl esters, have garnered attention for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

This compound features a benzopyran core, which is known for its versatility in medicinal chemistry. The synthesis of this compound typically involves multi-step organic reactions that incorporate various substituents to enhance biological activity.

Anti-inflammatory Properties

Research indicates that derivatives of 4H-1-benzopyran-6-acetic acid exhibit significant anti-inflammatory effects. A study demonstrated that these compounds inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in the inflammatory process. The binding energy of synthesized derivatives against COX-2 ranged from -5.53 to -7.02 kcal/mol, indicating strong interactions compared to standard anti-inflammatory drugs like diclofenac (-6.34 kcal/mol) .

Table 1: Binding Energies of Synthesized Compounds Against COX-2

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Standard (Diclofenac) | -6.34 |

| Compound 1 | -5.53 |

| Compound 2 | -6.45 |

| Compound 3 | -7.02 |

The anti-inflammatory mechanism is attributed to the inhibition of reactive oxygen species (ROS) generation and modulation of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidant potential of 4H-1-benzopyran derivatives has also been evaluated through various assays such as DPPH and ABTS. These studies reveal that the compounds exhibit significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Compound A | 30.75 ± 1.965 | 8.545 ± 0.545 |

| Compound B | 40.00 ± 2.000 | 10.000 ± 0.600 |

Anticancer Potential

Emerging studies suggest that benzopyran derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves modulation of cell signaling pathways related to apoptosis and proliferation .

Case Study: Anticancer Activity

In vitro studies demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including human epidermoid carcinoma A431 cells with an IC50 value of 25 µM .

Q & A

(Basic) How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Multi-step synthesis : Begin with a benzopyran core functionalized via Friedel-Crafts acylation for the 4-chlorophenyl group, followed by regioselective etherification for the phenylmethoxy moiety. Use protecting groups (e.g., benzyl or tert-butyldimethylsilyl) to prevent unwanted side reactions during esterification .

- Purification : Employ gradient column chromatography (hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield optimization : Adjust reaction temperature (60–80°C) and catalyst loading (e.g., 5 mol% Pd(OAc)₂ for coupling steps). Monitor by TLC for real-time progress.

(Advanced) What advanced techniques validate the stereochemical configuration of the alpha-ethyl and 3-(phenylmethoxy) groups?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures of intermediates to confirm spatial arrangement. For non-crystalline samples, use 2D NMR (e.g., NOESY to detect proximity between alpha-ethyl protons and neighboring groups) .

- Chiral HPLC : Employ a Chiralpak IA column with isopropanol/n-hexane to separate enantiomers and confirm optical purity.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set) .

(Basic) How should researchers assess the compound’s stability under experimental storage conditions?

Methodological Answer:

- Accelerated stability studies : Store the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via HPLC every 7 days for 4 weeks.

- pH stability : Prepare buffer solutions (pH 1–9) and incubate the compound at 37°C for 24 hours. Quantify decomposition products using LC-MS .

- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; monitor photodegradation by UV-Vis spectroscopy.

(Advanced) What mechanistic insights can molecular docking provide about this compound’s bioactivity?

Methodological Answer:

- Target identification : Dock the compound into protein active sites (e.g., COX-2 or cytochrome P450) using AutoDock Vina. Validate binding poses with MD simulations (AMBER, 100 ns trajectory) .

- Free energy calculations : Use MM-GBSA to estimate binding affinities. Compare with experimental IC₅₀ values from enzyme inhibition assays.

- SAR analysis : Modify substituents in silico (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to predict activity trends.

(Advanced) How to resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values against MCF-7 cells) and assess variability using ANOVA.

- Standardized assays : Re-evaluate cytotoxicity under uniform conditions (e.g., 48-hour exposure, 10% FBS media, MTT assay protocol) .

- Cross-lab validation : Collaborate with independent labs to replicate results, controlling for cell passage number and compound batch variability.

(Basic/Advanced) What strategies are effective for synthesizing derivatives to explore SAR?

Methodological Answer:

- Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing (NO₂) or donating (OCH₃) groups via Suzuki-Miyaura coupling .

- Ester hydrolysis : Treat with LiOH/THF/water to convert the methyl ester to a carboxylic acid; assess solubility changes.

- Biological testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) to correlate substituents with inhibitory potency .

(Advanced) How to design in vitro models for studying metabolic pathways?

Methodological Answer:

- Liver microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH. Extract metabolites at 0, 15, 30, and 60 minutes for LC-HRMS analysis .

- CYP inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic enzymes. Quantify parent compound depletion via UPLC.

- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH); detect GSH adducts via neutral loss scan (m/z 129).

(Basic) What formulation strategies enhance aqueous solubility for in vivo studies?

Methodological Answer:

- Co-solvent systems : Prepare 10% DMSO/40% PEG-400/50% saline for intravenous dosing. Confirm stability via dynamic light scattering (DLS).

- Nanoformulations : Encapsulate in PLGA nanoparticles (oil-in-water emulsion). Characterize particle size (Zetasizer) and drug loading (UV spectrophotometry) .

- Cyclodextrin complexes : Mix with hydroxypropyl-β-cyclodextrin (HPβCD) at 1:2 molar ratio; assess solubility enhancement by phase-solubility studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.